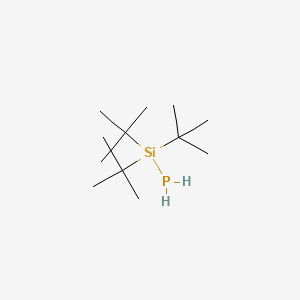

(Tri-tert-butylsilyl)phosphane

Beschreibung

(Tri-tert-butylsilyl)phosphane (abbreviated as (tBu₃Si)PH₂) is a tertiary phosphane derivative featuring a tri-tert-butylsilyl group attached to a phosphorus atom. This compound is characterized by its sterically bulky tert-butyl substituents, which significantly influence its electronic and steric properties. Such phosphanes are pivotal in coordination chemistry, catalysis, and medicinal applications due to their ability to modulate metal-ligand interactions and stability .

Eigenschaften

CAS-Nummer |

130296-15-0 |

|---|---|

Molekularformel |

C12H29PSi |

Molekulargewicht |

232.42 g/mol |

IUPAC-Name |

tritert-butylsilylphosphane |

InChI |

InChI=1S/C12H29PSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H2,1-9H3 |

InChI-Schlüssel |

WITHYPYFWYFZDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)P |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Tri-tert-butylsilyl)phosphane can be synthesized through the reaction of tert-butyl lithium with silicon tetrachloride, followed by the addition of phosphorus trichloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale handling of tert-butyl lithium and silicon tetrachloride, with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (Tri-tert-butylsilyl)phosphane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form phosphine oxides.

Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.

Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

(Tri-tert-butylsilyl)phosphane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.

Biology: Investigated for its potential role in biological systems as a phosphorus donor.

Medicine: Explored for its potential use in drug delivery systems due to its unique steric properties.

Industry: Employed in the synthesis of fine chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (Tri-tert-butylsilyl)phosphane primarily involves its role as a ligand in catalytic processes. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the catalytic reactions. The phosphorus atom acts as a donor, coordinating with transition metals and facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphane Compounds

Steric and Electronic Effects

Steric Bulk

- Tri-tert-butylphosphane (tBu₃P): This compound has tert-butyl groups directly bonded to phosphorus. highlights that tris(tert-butyl)phosphane oxide exhibits a longer P–O bond (1.518 Å) compared to trimethylphosphane oxide (1.495 Å) due to steric hindrance .

- Triphenylphosphane (Ph₃P): Aryl-substituted phosphanes like Ph₃P are less sterically demanding than trialkylphosphanes. Gold(I) complexes with Ph₃P ligands show moderate cytotoxicity (IC₅₀ ≈ 3–10 µM in breast cancer cells), whereas trialkylphosphane ligands (e.g., PCy₃) enhance activity in certain cell lines (e.g., HeLa) .

Electronic Properties

- Triisopropylphosphane (iPr₃P): In silver complexes with TeP(iPr)₃ ligands, the low P–Te bond energy (due to steric strain) results in thermal instability and dynamic ligand exchange . A similar effect might occur in (tBu₃Si)PH₂, where the silyl group could weaken P–Si bonds, increasing lability.

- Tris(2-pyridyl)phosphane (Py₃P): Bulky 2-pyridyl groups in Py₃P lead to selective metal coordination (e.g., AuCl complexes with exclusive P-bonding), suggesting that (tBu₃Si)PH₂’s steric profile may also direct specific binding modes .

Anticancer Activity

- Gold(I) Phosphane Complexes:

- Ph₃P-Au-N Derivatives: Exhibit IC₅₀ values as low as 3.46 µM in MDA-MB-231 breast cancer cells, with strong inhibition of thioredoxin reductase (TrxR) .

- Trialkylphosphane-Au-S Derivatives: PCy₃-Au-S complexes show higher activity than Ph₃P analogs in MCF7 cells, linked to improved lipophilicity and cellular uptake .

- Comparison: (tBu₃Si)PH₂’s bulk may hinder cellular uptake (similar to P-Au-C alkynyl derivatives that form inactive aggregates) but could enhance target selectivity if properly functionalized .

Antimicrobial Activity

Stability and Reactivity

- Thermal Stability: Tris(tert-butyl)phosphane oxide’s P–O bond elongation (1.518 Å) due to steric strain implies that (tBu₃Si)PH₂ may exhibit similar bond lability, especially under oxidative conditions.

- Ligand Exchange: Triisopropylphosphane telluride (TeP(iPr)₃) undergoes rapid ligand interchange in silver complexes . The silyl group in (tBu₃Si)PH₂ might similarly dissociate in the presence of competing ligands (e.g., serum albumin thiols), limiting in vivo stability .

Data Tables

Table 1: Comparison of Key Phosphane Ligands

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.